(1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone

Medicinal chemistry Building block procurement SAR exploration

(1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone (CAS 1511042-22-0) is a synthetic aryl ketone with the molecular formula C₁₂H₁₁F₃O and a molecular weight of 228.21 g/mol. It belongs to the class of trifluoromethyl-substituted phenyl cyclopropyl methanones, which have been investigated extensively in patents covering CCR5 antagonism, PDE2 inhibition, and pesticidal applications.

Molecular Formula C12H11F3O
Molecular Weight 228.21 g/mol
Cat. No. B13044733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone
Molecular FormulaC12H11F3O
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESCC1(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H11F3O/c1-11(6-7-11)10(16)8-2-4-9(5-3-8)12(13,14)15/h2-5H,6-7H2,1H3
InChIKeyRMUQCHZLIOFXHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone – Structural Identity and Compound-Class Positioning for Informed Procurement


(1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone (CAS 1511042-22-0) is a synthetic aryl ketone with the molecular formula C₁₂H₁₁F₃O and a molecular weight of 228.21 g/mol . It belongs to the class of trifluoromethyl-substituted phenyl cyclopropyl methanones, which have been investigated extensively in patents covering CCR5 antagonism, PDE2 inhibition, and pesticidal applications [1][2]. The compound is supplied as a research-grade building block, typically at 98% purity, and is used as a synthetic intermediate in medicinal chemistry programs . Its structural signature—a 1-methylcyclopropyl carbonyl group coupled to a para-trifluoromethylphenyl ring—distinguishes it from closely related analogs that lack the quaternary methyl substitution or bear the CF₃ group at alternative ring positions.

Why (1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone Cannot Be Interchanged with In-Class Analogs


Substituting (1-methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone with a generic cyclopropyl aryl ketone from the same compound class carries quantifiable risk for research programs. The 1-methyl substituent on the cyclopropane ring introduces a quaternary carbon center that alters conformational flexibility, steric bulk, and metabolic stability relative to the unsubstituted cyclopropyl analog (CAS 62587-07-9) [1]. The para-trifluoromethyl substitution pattern further differentiates this compound from its meta-substituted regioisomer (CAS 1501830-08-5), which exhibits a different dipole moment, predicted boiling point, and density . These structural features govern downstream reactivity in ketone derivatization chemistry—reductive amination, Grignard addition, and oxime formation are all sensitive to the steric environment around the carbonyl [2]. Where this ketone serves as a building block en route to bioactive molecules, even minor structural deviation can propagate into altered target binding, as demonstrated by PDE2 inhibitors in which the (1-methylcyclopropyl)[4-(trifluoromethyl)phenyl]methyl fragment is essential for sub-nanomolar affinity [3].

Quantitative Differentiation Evidence for (1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone Versus Closest Analogs


Molecular Weight and Formula Differentiation Versus the Unsubstituted Cyclopropyl Analog

The target compound (C₁₂H₁₁F₃O, MW 228.21) differs from cyclopropyl[4-(trifluoromethyl)phenyl]methanone (CAS 62587-07-9; C₁₁H₉F₃O, MW 214.18) by one additional carbon and two additional hydrogen atoms, corresponding to the methyl substituent on the cyclopropane ring [1]. This ΔMW of +14.03 g/mol is analytically distinguishable by LC-MS and GC-MS, enabling unambiguous identity confirmation during procurement and quality control.

Medicinal chemistry Building block procurement SAR exploration

LogP and Lipophilicity Comparison for Property-Based Building Block Selection

The unsubstituted cyclopropyl analog (CAS 62587-07-9) has an experimentally reported LogP of 3.2981 [1]. While the target compound lacks an experimentally determined LogP, the addition of a methyl group to the cyclopropane ring is predicted to increase LogP by approximately 0.4–0.6 log units based on the π-methyl fragment constant (+0.56 for aliphatic carbon) [2]. This represents an estimated ΔLogP of +0.5 versus the demethylated comparator, placing the target compound in a higher lipophilicity range that may favor blood-brain barrier penetration in CNS-targeted programs.

Lipophilicity ADME prediction Physicochemical profiling

Regioisomeric Differentiation: para-CF₃ Versus meta-CF₃ Substitution Pattern

The target compound (para-CF₃) differs from its meta-substituted regioisomer (1-methylcyclopropyl)[3-(trifluoromethyl)phenyl]methanone, CAS 1501830-08-5. The meta isomer has a predicted boiling point of 236.4±35.0 °C and a predicted density of 1.252±0.06 g/cm³ (at 20 °C) . In contrast, the target para isomer is expected to exhibit a higher boiling point (estimated ~15–25 °C higher based on the para-cyclopropyl comparator's boiling point of 261.8 °C) and greater density (estimated ~1.27–1.31 g/cm³ extrapolated from the para-cyclopropyl analog's measured density of 1.307 g/cm³ [1]) due to the more linear molecular shape and tighter crystal packing of the para isomer.

Regioisomerism Electronic effects Molecular recognition

Steric and Conformational Differentiation: 1-Methylcyclopropyl Versus Cyclopropyl

The 1-methyl substituent introduces a quaternary sp³ carbon at the cyclopropane ring junction, which alters the steric environment around the carbonyl group compared to the unsubstituted cyclopropyl analog. The methyl group increases the A-value (conformational free energy) of the cyclopropane substituent, with the 1-methylcyclopropyl group occupying a larger effective volume than cyclopropyl [1]. This steric differentiation is exploited in the PDE2 inhibitor patent US10285989, where compounds bearing the (1-methylcyclopropyl)[4-(trifluoromethyl)phenyl]methyl fragment achieve Ki values as low as 0.210–0.230 nM against PDE2 [2], whereas closely matched compounds with unsubstituted cyclopropyl at the equivalent position show reduced potency, highlighting the critical role of the methyl group in optimizing steric complementarity with the PDE2 active site.

Steric effects Conformational analysis Medicinal chemistry SAR

Market Availability and Purity: Procurement-Ready Status Versus Custom Synthesis Comparators

The target compound is available from at least one commercial supplier (Leyan) at 98% purity with catalog number 1843914 . In comparison, the meta-substituted regioisomer (CAS 1501830-08-5) and the fluorinated analog (CAS 2828675-29-0) are listed on ChemicalBook without explicitly stated purity levels from major catalog suppliers, suggesting they may require custom synthesis . The para-cyclopropyl analog (CAS 62587-07-9) is commercially available at 95–98% purity from multiple vendors including AchemBlock, Leyan, Fluorochem, and MolCore , indicating a more mature supply landscape.

Catalog availability Purity assurance Supply chain reliability

Synthetic Versatility: Ketone Reactivity as a Multidirectional Building Block

The ketone carbonyl in (1-methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone serves as a versatile functional handle for three principal derivatization pathways: (i) reduction to the corresponding secondary alcohol with LiAlH₄, (ii) reductive amination to generate α-(1-methylcyclopropyl)-4-(trifluoromethyl)benzylamines—a privileged scaffold in PDE2 inhibitor design [1], and (iii) nucleophilic addition of organometallic reagents (Grignard, organolithium) to construct tertiary alcohols [2]. The steric environment imposed by the 1-methylcyclopropyl group modulates the diastereoselectivity of these reactions: the quaternary carbon at the cyclopropane restricts the conformational freedom of approaching nucleophiles relative to the unsubstituted cyclopropyl analog, which may favor higher diastereomeric ratios in chiral transformations [3].

Synthetic chemistry Building block utility Derivatization potential

High-Confidence Application Scenarios for (1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone Based on Evidence


PDE2 Inhibitor Lead Optimization: Building Block for Sub-Nanomolar Affinity Compounds

The (1-methylcyclopropyl)[4-(trifluoromethyl)phenyl]methyl fragment, accessible via reductive amination of the target ketone, is a critical pharmacophoric element in PDE2 inhibitors with Ki values of 0.210–0.320 nM [1]. Medicinal chemistry teams optimizing PDE2 inhibitors for cognitive disorders, schizophrenia, or anxiety should prioritize this ketone as a building block to access this validated chemotype [1].

CCR5 Antagonist Scaffold Construction: Cyclopropyl Methanone Core Exploration

Cyclopropyl methanone derivatives are claimed as CCR5 antagonists with potential applications in HIV infection, asthma, rheumatoid arthritis, and autoimmune disease treatment [2]. The target compound, bearing both the 1-methylcyclopropyl and para-CF₃-phenyl motifs, represents a logical building block for constructing and diversifying CCR5-targeted chemical libraries, where both the quaternary cyclopropane and the para-trifluoromethyl group contribute to binding pocket complementarity [2].

Agrochemical Intermediate: Pesticidal Cyclopropyl Phenyl Ketone Derivatives

Patents from Sanofi and BASF describe cyclopropyl methanone derivatives as intermediates for pesticidal and herbicidal agents, with the 1-methylcyclopropyl group specifically enumerated as a preferred substituent in agricultural formulations [3][4]. Agrochemical discovery programs requiring fluorinated cyclopropyl ketone intermediates can use this compound directly, avoiding de novo synthesis of the 1-methylcyclopropyl-4-CF₃-phenyl ketone scaffold [3].

Stereoselective Synthesis: Chiral Amine and Alcohol Library Generation

The ketone serves as a prochiral electrophile for asymmetric reduction and reductive amination. The quaternary carbon of the 1-methylcyclopropyl group enhances facial differentiation during nucleophilic attack, potentially enabling higher enantioselectivity in catalytic asymmetric transformations compared to unsubstituted cyclopropyl ketones [5]. This makes the compound a strategic choice for generating enantiomerically enriched building block collections for fragment-based and diversity-oriented synthesis.

Quote Request

Request a Quote for (1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.